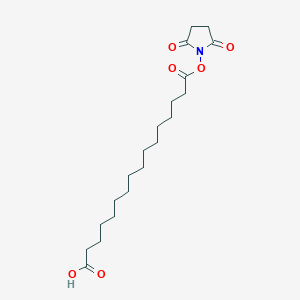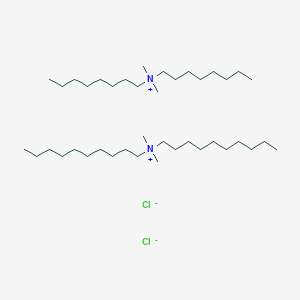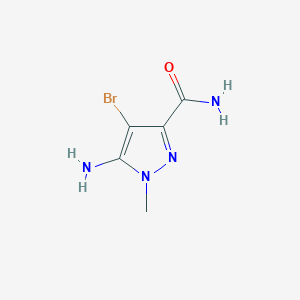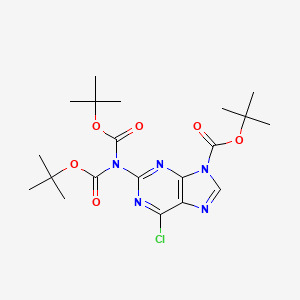
3-Chloro-2-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxyl group and a chloro substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogenation to form alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkanes or alcohols.
Substitution: Aminophenols or thiophenols.
科学的研究の応用
3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
2-Chloro-1-(3-hydroxyphenyl)ethanol: A precursor in the synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol.
3-Chloro-5-(2-hydroxyethyl)phenol: Another chlorinated phenol with similar structural features.
Phenylephrine: A related compound used in medicine for its vasoconstrictive properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H9ClO2 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
3-chloro-2-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3 |
InChIキー |
SQIFRWXJZDVABQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=C1Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)









![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)

